N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide
Description
N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a furan ring, a piperidine ring, and a tert-butylphenyl group
Properties
IUPAC Name |
N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-16(26)24(5)19-12-14-25(15-13-19)22(27)21-11-10-20(28-21)17-6-8-18(9-7-17)23(2,3)4/h6-11,19H,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGFDWFRISFXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst like aluminum chloride.
Formation of the piperidine ring: This can be synthesized through a series of reactions including amination and cyclization.
Coupling of the furan and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using reagents like acyl chlorides or anhydrides.
N-methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: It may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: It may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
